molecular formula C18H16ClN3OS B2546065 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-59-5

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2546065
CAS No.: 886898-59-5
M. Wt: 357.86
InChI Key: BUFQWVGIJNLRPJ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its combination of a benzamide core with an imidazole ring and a thioether linkage. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

4-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFQWVGIJNLRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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